

An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: (+)-Leucocyanidin

Cat. No.: B1596251

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Abstract

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless natural product with significant biological relevance. As a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins, its stereochemistry plays a pivotal role in determining the downstream products and their subsequent physiological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies associated with **(+)-Leucocyanidin**, tailored for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

(+)-Leucocyanidin is a flavan-3,4-diol with the systematic IUPAC name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol.^[1] Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The fundamental properties of Leucocyanidin are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₄ O ₇	[1][2][3]
Molecular Weight	306.27 g/mol	[2]
IUPAC Name	(2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol	
Systematic IUPAC Name	(2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol	
CAS Number	480-17-1	
Appearance	Colorless compound	
Class	Leucoanthocyanidin, Flavan-3,4-diol	

Stereochemistry of (+)-Leucocyanidin

The stereochemistry of Leucocyanidin is crucial to its biological function, with chiral centers located at the C2, C3, and C4 positions of the heterocyclic C-ring. This results in several possible stereoisomers. The "(+)" designation in **(+)-Leucocyanidin** refers to its dextrorotatory optical activity.

The two most biologically relevant stereoisomers of **(+)-Leucocyanidin** are:

- **(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis):** This is the natural isomer that serves as a substrate for anthocyanidin synthase (ANS).
- **(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans):** This isomer can be synthesized chemically and shows different reactivity with biosynthetic enzymes.

The absolute configuration of these stereoisomers dictates their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.

Quantitative Spectroscopic and Structural Data

A comprehensive understanding of the molecular geometry and electronic structure of **(+)-Leucocyanidin** is essential for drug design and mechanistic studies. While detailed X-ray crystallographic data for **(+)-Leucocyanidin** is not readily available in public databases, various spectroscopic techniques are used for its characterization.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of Leucocyanidin. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation patterns for the 3,4-cis and 3,4-trans stereoisomers. The primary fragmentation involves the retro-Diels-Alder (rDA) fission of the heterocyclic C-ring. A notable difference is the mode of dehydration from the 3,4-diol in the positive ionization mode.

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Stereoisomer Differentiation	Reference(s)
ESI-Negative	305.06 [M-H] ⁻	287, 179, 151, 125	Fragmentation patterns are generally similar.	
ESI-Positive	307.08 [M+H] ⁺	289 [M+H-H ₂ O] ⁺ , 271 [M+H-2H ₂ O] ⁺ , 153, 139 (rDA)	The 3,4-cis isomer shows loss of a hydroxyl group from either C3 or C4, while the 3,4-trans isomer primarily loses from C3.	

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise stereochemistry of **(+)-Leucocyanidin** isomers. While a complete, tabulated set of assigned ¹H and ¹³C NMR data for both the 3,4-cis and 3,4-trans isomers is not available in the provided search results, published literature confirms that NMR has been used to verify their structures.

The relative stereochemistry can be deduced from the coupling constants (J values) of the protons on the C-ring and through-space correlations observed in NOESY experiments.

Note: For researchers requiring definitive NMR data, it is recommended to consult the full text and supplementary information of specialized publications on the synthesis and characterization of Leucocyanidin stereoisomers.

Experimental Protocols

Synthesis of (+)-Leucocyanidin

A common method for the synthesis of **(+)-Leucocyanidin** involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (NaBH_4). This reaction typically yields a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol Outline: Reduction of (+)-Dihydroquercetin

- **Dissolution:** Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a mixture of methanol and water.
- **Cooling:** Cool the solution in an ice bath to 0-4 °C.
- **Reduction:** Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH_4 to dihydroquercetin is a critical parameter to control the reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until the effervescence ceases.
- **Solvent Removal:** Remove the organic solvent under reduced pressure.
- **Extraction:** Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Enzymatic Conversion of (+)-Leucocyanidin

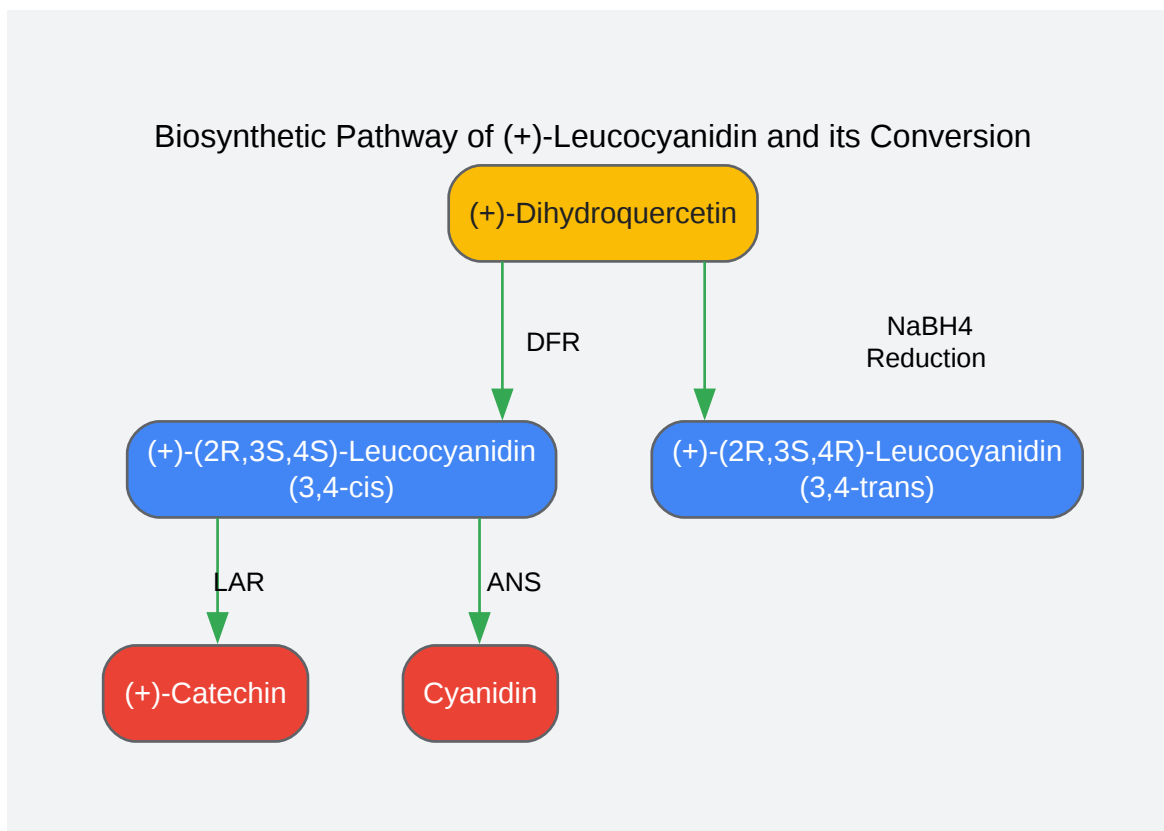
Protocol Outline: Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

- Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.
- Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).
- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.
- Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This both terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.
- Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λ_{max} for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.

Signaling Pathways and Experimental Workflows

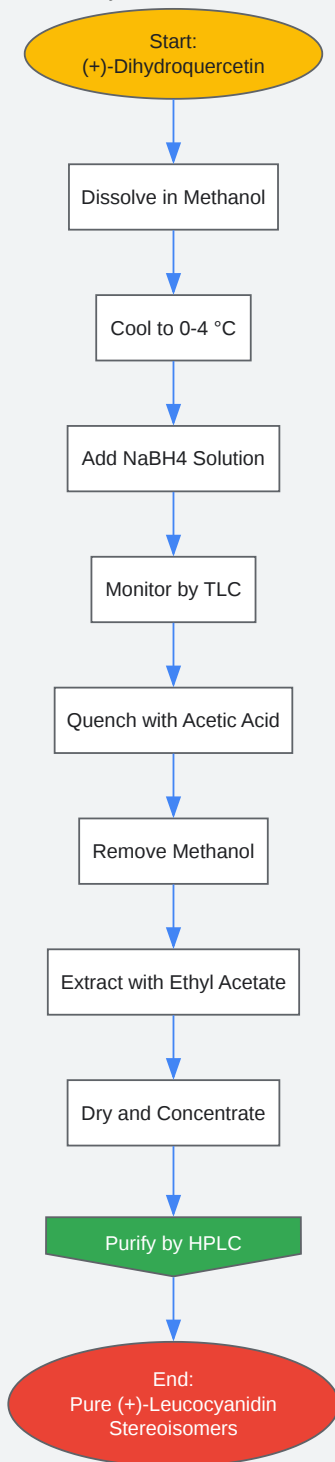
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving **(+)-Leucocyanidin**.



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Caption: Biosynthetic and synthetic routes to **(+)-Leucocyanidin** stereoisomers and their enzymatic conversions.

Experimental Workflow for the Synthesis and Purification of (+)-Leucocyanidin

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Caption: Step-by-step workflow for the chemical synthesis and purification of **(+)-Leucocyanidin**.

Conclusion

(+)-Leucocyanidin remains a molecule of significant interest due to its central role in flavonoid biosynthesis and its potential pharmacological applications. A thorough understanding of its chemical structure, and particularly its stereochemistry, is paramount for researchers aiming to harness its biological activities. This guide provides a foundational understanding and practical methodologies for the study of **(+)-Leucocyanidin**. Further research, including the determination of its crystal structure and the full elucidation of its NMR spectral data, will undoubtedly provide deeper insights into its structure-activity relationships.

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